molecular formula C₃₅H₃₀D₆ClNO₄S B1159708 21(S)-Hydroxy Montelukast-d6

21(S)-Hydroxy Montelukast-d6

Cat. No.: B1159708
M. Wt: 608.22
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Montelukast (B128269) Metabolism and its Hydroxylated Metabolites

Montelukast undergoes extensive metabolism in the human body, primarily facilitated by the cytochrome P450 (CYP) enzyme system in the liver. smolecule.com While several CYP isoenzymes are involved, CYP2C8, CYP2C9, and CYP3A4 play the most significant roles. drugbank.comnih.gov Studies have identified a number of metabolites in human plasma and bile. nih.gov

Among these metabolites are several hydroxylated forms, which result from the addition of a hydroxyl (-OH) group to the parent Montelukast molecule. mdpi.com These include 21-hydroxy Montelukast, which exists as two diastereomers: 21(R)-Hydroxy Montelukast and 21(S)-Hydroxy Montelukast. nih.govnih.govscbt.comsynzeal.com The formation of these hydroxylated metabolites is a key part of Montelukast's metabolic pathway. nih.govmdpi.com Specifically, CYP3A4 is the main enzyme responsible for the stereoselective 21-hydroxylation of Montelukast. nih.gov

Other significant metabolites include Montelukast sulfoxide (B87167) (M2), 25-hydroxy Montelukast (M3), and 36-hydroxy Montelukast (M6), which can be further oxidized to a dicarboxylic acid (M4). nih.govnih.gov The formation of these various metabolites highlights the complex biotransformation that Montelukast undergoes. nih.govmdpi.com

Table 1: Key Metabolites of Montelukast and Involved Enzymes

MetaboliteFormation PathwayPrimary Enzyme(s) Involved
21(R)-Hydroxy Montelukast (M5a) Benzylic hydroxylationCYP3A4, CYP3A5 nih.govmdpi.com
21(S)-Hydroxy Montelukast (M5b) Benzylic hydroxylationCYP3A4, CYP3A5 nih.govmdpi.com
Montelukast sulfoxide (M2) SulfoxidationCYP3A4 nih.gov
25-Hydroxy Montelukast (M3) Phenolic hydroxylationCYP2C8, CYP2C9, CYP3A4, CYP2C19 mdpi.com
36-Hydroxy Montelukast (M6) Methyl alcohol hydroxylationCYP2C8, CYP2C9 nih.govnih.gov
Montelukast acyl-glucuronide (M1) Direct glucuronidationUGT1A3 nih.gov
Montelukast dicarboxylic acid (M4) Further oxidation of M6-

Significance of Deuterated Analogs in Pharmacokinetic and Metabolic Research

Deuterated analogs, also known as stable isotope-labeled compounds, are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. clearsynth.combioscientia.de This subtle change in mass does not typically alter the compound's chemical properties or biological activity. bioscientia.de However, it provides a powerful tool for researchers, particularly in pharmacokinetic and metabolic studies. nih.govnih.gov

The primary advantage of using deuterated analogs lies in their application as internal standards in analytical techniques like mass spectrometry (MS). clearsynth.comtexilajournal.comaptochem.com Because a deuterated standard is chemically almost identical to the non-labeled analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. aptochem.comsigmaaldrich.com This co-elution is a crucial characteristic. aptochem.com However, due to the mass difference, the deuterated standard can be distinguished from the analyte by the mass spectrometer. scioninstruments.com

This allows for highly accurate and precise quantification of the drug and its metabolites in complex biological matrices like blood or urine. clearsynth.commusechem.com The deuterated internal standard helps to correct for variability that can be introduced during sample processing and analysis, including matrix effects where other components in the sample can interfere with the measurement. clearsynth.commusechem.comcrimsonpublishers.com

The use of deuterium can also influence the rate of drug metabolism. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. bioscientia.de Since the breaking of a C-H bond is often the rate-limiting step in metabolic reactions catalyzed by CYP enzymes, replacing hydrogen with deuterium at a site of metabolism can slow down the reaction. bioscientia.deplos.org This is known as the kinetic isotope effect (KIE). bioscientia.de Researchers can leverage this effect to study metabolic pathways and even develop new drugs with improved pharmacokinetic profiles. nih.govresearchgate.netresearchgate.net

Table 2: Advantages of Using Deuterated Analogs in Research

AdvantageDescription
Improved Accuracy and Precision Deuterated standards co-elute with the analyte, compensating for variations in sample preparation and analysis. clearsynth.comcrimsonpublishers.com
Correction for Matrix Effects Helps to mitigate the interference of other compounds in the sample matrix, leading to more reliable results. clearsynth.commusechem.com
Enhanced Sensitivity Allows for the precise measurement of low concentrations of drugs and metabolites. sigmaaldrich.com
Method Validation Ensures the robustness and reliability of analytical methods. clearsynth.com
Metabolic Pathway Elucidation The kinetic isotope effect can be used to identify sites of metabolism and understand metabolic pathways. bioscientia.de
Development of Improved Drugs Deuteration can sometimes lead to drugs with more favorable pharmacokinetic properties. nih.govresearchgate.net

Research Utility of 21(S)-Hydroxy Montelukast-d6 as a Labeled Reference Standard

This compound is a deuterated form of the 21(S)-hydroxy metabolite of Montelukast. evitachem.com In this compound, six hydrogen atoms have been replaced with deuterium. caymanchem.com Its primary utility in a research setting is as a labeled internal standard for the quantification of 21(S)-Hydroxy Montelukast in biological samples. evitachem.com

The use of this compound is particularly important for accurately measuring the levels of this specific metabolite during preclinical and clinical studies of Montelukast. eurofins.com By adding a known amount of the deuterated standard to a sample, researchers can use techniques like liquid chromatography-mass spectrometry (LC-MS) to precisely determine the concentration of the non-labeled 21(S)-Hydroxy Montelukast. scioninstruments.com

Reference standards are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. gmpsop.comsimsonpharma.comsimsonpharma.com They serve as a benchmark for analytical methods. gmpsop.comsimsonpharma.com Labeled reference standards, such as this compound, are essential for the development and validation of robust bioanalytical methods required by regulatory agencies. eurofins.comsimsonpharma.com The availability of high-quality, well-characterized labeled standards is vital for generating reliable data in drug metabolism and pharmacokinetic studies. simsonpharma.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C₃₅H₃₀D₆ClNO₄S

Molecular Weight

608.22

Synonyms

[R-[R*,S*-(E)]]-1-[[[1-[3-[2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxy-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid-d6; 

Origin of Product

United States

Chemical Synthesis and Preparation of 21 S Hydroxy Montelukast D6

Strategies for the Stereoselective Synthesis of 21-Hydroxylated Montelukast (B128269) Analogs

The creation of a specific stereoisomer, such as the (S)-enantiomer at the 21-position, is a critical challenge in the synthesis of hydroxylated Montelukast analogs. While the specific synthesis of 21(S)-Hydroxy Montelukast is not extensively detailed in public literature, established principles of asymmetric synthesis can be applied to achieve the desired stereoselectivity. A common and effective strategy for producing a chiral alcohol is the stereoselective reduction of a prochiral ketone precursor.

Several methods are prominent in achieving such transformations:

Chiral Reducing Agents: Reagents such as K-selectride or L-selectride can stereoselectively reduce ketones, with the final stereochemistry depending on the steric environment of the ketone and the specific reagent used. nih.gov For instance, in the synthesis of other complex molecules, K-selectride has been shown to provide high stereoselectivity for the formation of α-hydroxyl isomers. nih.gov

Catalytic Asymmetric Reduction: A widely used method involves the reduction of a ketone using a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH3•THF) complex, in the presence of a chiral catalyst. researchgate.net Chiral oxazaborolidines, often referred to as CBS catalysts (Corey-Bakshi-Shibata), are particularly effective for the enantioselective reduction of ketones to alcohols. rsc.orgwipo.int This method was successfully employed in the synthesis of the chiral diol intermediate of Montelukast itself, demonstrating its applicability to this molecular framework. researchgate.netrsc.org

Enzyme-Catalyzed Reduction: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. researchgate.net Enzymes, such as ketoreductases, can reduce ketone functionalities with exceptionally high enantioselectivity under mild reaction conditions. researchgate.net

For the synthesis of a 21-hydroxylated Montelukast analog, a synthetic route would likely be designed to produce a ketone at the C-21 position of an advanced intermediate. This intermediate would then be subjected to one of the aforementioned asymmetric reduction methods to yield the desired (S)-alcohol with high enantiomeric excess. The selection of the specific method would depend on factors like substrate compatibility, desired yield, and scalability of the process.

Specialized Synthesis Procedures for 21(S)-Hydroxy Montelukast-d6 as an Isotopic Standard

The synthesis of this compound (Molecular Formula: C35H30D6ClNO4S) is tailored for its application as a stable isotope-labeled internal standard. pharmaffiliates.compharmaffiliates.com While a specific, publicly documented synthetic route is not available, a plausible pathway can be constructed based on the known synthesis of Montelukast and the general principles of deuteration and stereoselective synthesis.

A likely synthetic approach would involve the following key steps:

Preparation of a Deuterated Intermediate: The d6-labeling is almost certainly located on the two methyl groups of the 2-propanol side chain, forming a -C(CD3)2OH moiety. This is a common strategy as these positions are not prone to metabolic oxidation or back-exchange. This deuterated fragment would be synthesized by reacting a suitable organometallic precursor (e.g., a Grignard or lithium reagent derived from 2-bromophenylacetate) with d6-acetone.

Elaboration of the Montelukast Backbone: The resulting deuterated tertiary alcohol would then be carried through the subsequent steps to construct the rest of the Montelukast structure. This involves forming the propyl chain and coupling it with the quinoline (B57606) side chain, similar to established Montelukast syntheses. rsc.orgdatapdf.comasianpubs.org

Introduction and Stereoselective Reduction of a Ketone: To create the 21(S)-hydroxy group, an intermediate along the propyl chain would be oxidized to a ketone. This prochiral ketone would then be reduced enantioselectively using a method like CBS reduction (with a chiral oxazaborolidine catalyst) to favor the formation of the desired (S)-alcohol. researchgate.net

Final Coupling and Purification: The final step involves the thioether linkage with the methylcyclopropaneacetic acid side chain. datapdf.com The final product is then rigorously purified using techniques like preparative HPLC to ensure high chemical and isotopic purity, which is critical for its function as an analytical standard. epo.org

The resulting this compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. mdpi.com When added to a biological sample, it co-elutes with the unlabeled analyte but is distinguished by its higher mass, allowing for precise and accurate quantification. umsl.edu

Enzymatic Formation Pathways of Montelukast S 21 Hydroxylated Metabolites

Oxidative Biotransformation of Montelukast (B128269) to Hydroxylated Derivatives

Montelukast undergoes extensive oxidative metabolism primarily in the liver. nih.gov This biotransformation process results in the formation of several oxidized derivatives, including hydroxylated metabolites and sulfoxides. ysu.amacs.org Early in vitro studies using human liver microsomes established that the oxidative metabolism of Montelukast, which includes diastereomeric sulfoxidations and hydroxylations at the methyl and 21-positions, is catalyzed exclusively by the Cytochrome P450 (P450) enzyme system. nih.govmdpi.com Flavin-containing monooxygenases (FMO) were found to have little to no role in these oxidative reactions. mdpi.com The hydroxylation at the C-21 position produces two stereoisomers: 21(S)-Hydroxy Montelukast and 21(R)-Hydroxy Montelukast, which are key metabolites in the drug's metabolic profile. nih.govresearchgate.net

Identification and Characterization of Cytochrome P450 Isoforms Involved in Montelukast 21-Hydroxylation

Multiple in vitro approaches have been employed to identify the specific P450 isoforms responsible for the oxidation of Montelukast. nih.gov These methods consistently point to the central involvement of the CYP3A subfamily in the formation of the 21-hydroxylated metabolites, while other isoforms handle different metabolic pathways. nih.govresearchgate.netnih.gov

CYP3A4 has been identified as the principal enzyme responsible for the stereoselective 21-hydroxylation of Montelukast. nih.govnih.govresearchgate.net Both CYP3A4 and the closely related isoform CYP3A5 are capable of catalyzing the formation of both 21(R)- and 21(S)-hydroxy Montelukast. mdpi.comnih.gov However, kinetic studies have shown that the formation rates are significantly higher with CYP3A4 compared to CYP3A5. nih.gov Specifically, the rate of formation for 21(R)-hydroxylation was 8.1-fold higher in CYP3A4, and the rate for 21(S)-hydroxylation was 5.9-fold higher than in CYP3A5. nih.gov This confirms CYP3A4's role as the main catalyst for this specific metabolic reaction. nih.govresearchgate.netnih.gov In studies analyzing metabolites in human bile, the 21(S)-hydroxy metabolite (M5a) was found to be more abundant than the 21(R)-hydroxy metabolite (M5b). mdpi.com

Table 1: Relative Formation Rates of 21-Hydroxylated Montelukast by CYP3A Isoforms
P450 IsoformMetaboliteRelative Formation RateReference
CYP3A4 21(R)-OH MontelukastHighest Activity nih.gov
21(S)-OH MontelukastHighest Activity nih.gov
CYP3A5 21(R)-OH Montelukast8.1-fold lower than CYP3A4 nih.gov
21(S)-OH Montelukast5.9-fold lower than CYP3A4 nih.gov

Another metabolic pathway, 25-hydroxylation, involves multiple P450s, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4. mdpi.comnih.gov The formation of Montelukast sulfoxide (B87167) is also mainly attributed to CYP3A4. researchgate.net

Table 2: Major P450 Isoforms and Their Roles in Montelukast Oxidation
Metabolic PathwayPrimary Metabolite(s)Major Contributing P450 IsoformsReference
21-Hydroxylation 21(S)-OH & 21(R)-OH MontelukastCYP3A4 , CYP3A5 mdpi.comnih.govresearchgate.net
36-Hydroxylation Montelukast 1,2-DiolCYP2C8, CYP2C9 nih.govnih.govresearchgate.net
25-Hydroxylation 25-OH MontelukastCYP2C8, CYP2C9, CYP2C19, CYP3A4 mdpi.comnih.gov
Sulfoxidation Montelukast SulfoxideCYP3A4 nih.govresearchgate.net

In Vitro Metabolic Models for Studying Montelukast Hydroxylation

The characterization of Montelukast's metabolic pathways has been heavily reliant on various in vitro experimental models. nih.govresearchgate.netnih.gov These systems allow researchers to investigate the formation of metabolites in a controlled environment, identifying the specific enzymes involved. nih.gov

Human liver microsomes (HLMs) are subcellular fractions that contain a rich complement of drug-metabolizing enzymes, particularly the P450s, making them a cornerstone for in vitro metabolism studies. nih.govnih.govnih.gov Research on Montelukast metabolism has extensively used HLMs to study the kinetics of metabolite formation. nih.govnih.gov To further delineate the contribution of specific isoforms, studies have combined HLM incubations with P450-isoform-selective chemical inhibitors. nih.gov For instance, the use of potent CYP3A inhibitors like ketoconazole (B1673606) and troleandomycin (B1681591) was shown to markedly reduce the formation rates of both 21(R)- and 21(S)-Hydroxy Montelukast by over 90%, providing strong evidence for the role of CYP3A enzymes in this pathway. nih.gov

To definitively establish the role of individual enzymes without the confounding presence of other proteins in HLMs, researchers utilize recombinant human P450 enzymes. nih.govnih.govnih.gov These enzymes are typically expressed in systems like insect cells or bacteria and allow for the study of a single P450 isoform's catalytic activity. nih.govnih.gov Panels of ten or more different recombinant P450s have been used to screen for activity towards Montelukast. mdpi.comnih.govnih.gov These experiments unequivocally demonstrated that CYP3A4 and CYP3A5 catalyzed the 21-hydroxylation of Montelukast at the highest rates compared with all other tested isoforms (including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, and 2E1). nih.govnih.gov This approach was essential in confirming the central role of CYP3A4 in the formation of 21-hydroxylated metabolites. nih.govnih.govnih.gov

Primary Cell Culture Systems for Metabolite Profiling

Primary cell culture systems, particularly cryopreserved human hepatocytes, represent a critical in vitro model for profiling the metabolic fate of xenobiotics, including the formation of montelukast's hydroxylated metabolites. nih.govnih.gov These systems are considered a gold standard for such studies as they retain the metabolic competence of the liver, expressing a wide range of drug-metabolizing enzymes and cofactors necessary for phase I and phase II biotransformation reactions. nih.govmdpi.com The use of primary hepatocytes allows for a detailed investigation of metabolic pathways in a biologically relevant environment that closely mimics in vivo conditions. nih.gov

Protocols for studying drug metabolism in primary cell cultures are well-established, involving the incubation of the parent compound, such as montelukast, with plated hepatocytes. nih.govresearchgate.net Following incubation, the cell medium and cell lysates are collected to extract potential metabolites. High-resolution mass spectrometry is then coupled with liquid chromatography to separate, identify, and quantify the metabolites formed. nih.govnih.gov This analytical approach is essential for characterizing the full metabolic profile of a drug.

In the context of montelukast, studies utilizing primary human hepatocytes have been instrumental in elucidating its complex metabolic pathways. nih.gov Research has confirmed that P450-mediated oxidation is a significant route of metabolism. nih.gov Specifically, the formation of 21-hydroxylated metabolites, including 21(S)-Hydroxy Montelukast, has been extensively studied.

The stereoselective 21-hydroxylation of montelukast to its 21(R) and 21(S) forms (designated as M5a and M5b, respectively) is primarily catalyzed by specific cytochrome P450 (CYP) isoforms. nih.govmdpi.com Detailed in vitro experiments using recombinant human P450s and human liver microsomes have identified CYP3A4 as the main enzyme responsible for this reaction. nih.govnih.govresearchgate.net While CYP3A5 also contributes to 21-hydroxylation, its catalytic rate is significantly lower than that of CYP3A4. nih.gov Correlation analyses in human liver microsomes have further substantiated the role of CYP3A4, showing a significant correlation between its activity and the formation rates of both 21(R)- and 21(S)-hydroxy montelukast. nih.gov

The use of deuterated standards, such as 21(S)-Hydroxy Montelukast-d6, is a common practice in these quantitative metabolic studies. pharmaffiliates.com The "d6" signifies that the molecule has been isotopically labeled with six deuterium (B1214612) atoms. This labeled compound serves as an internal standard in mass spectrometry-based analyses, allowing for precise and accurate quantification of the non-labeled metabolite formed in the primary cell culture system.

The findings from these primary cell culture studies are crucial for understanding the enzymes involved in montelukast clearance and for predicting potential drug-drug interactions.

Data Tables

Table 1: Cytochrome P450 Isoforms Involved in the Formation of Montelukast Metabolites

MetaboliteFormation PathwayPrimary Catalyzing EnzymesOther Contributing Enzymes
21(S)-Hydroxy Montelukast (M5b) 21-HydroxylationCYP3A4 nih.govresearchgate.netCYP3A5 nih.gov
21(R)-Hydroxy Montelukast (M5a)21-HydroxylationCYP3A4 nih.govresearchgate.netCYP3A5 nih.gov
36-Hydroxy Montelukast (M6)36-HydroxylationCYP2C8, CYP2C9 nih.govnih.gov-
25-Hydroxy Montelukast (M3)25-HydroxylationCYP2C8, CYP2C9 nih.govCYP2C19, CYP3A4 nih.gov
Montelukast Sulfoxide (M2)SulfoxidationCYP3A4 nih.govresearchgate.net-

Table 2: Relative Formation Rates of Montelukast Hydroxylated Metabolites by Recombinant CYP Isoforms

This table illustrates the comparative efficiency of different CYP enzymes in catalyzing specific hydroxylation reactions of montelukast, as determined from in vitro studies with expressed enzymes.

CYP IsoformMetabolite FormedRelative Formation Rate (Compared to other isoforms for the same metabolite)
CYP3A4 21(R)- and 21(S)-Hydroxy Montelukast Highest rate; 8.1-fold and 5.9-fold higher than CYP3A5, respectively. nih.gov
CYP3A5 21(R)- and 21(S)-Hydroxy Montelukast Lower rate compared to CYP3A4. nih.gov
CYP2C8 36-Hydroxy Montelukast (1,2 diol)High rate; catalyzed M6 formation at a 6 times higher intrinsic clearance than CYP2C9. nih.gov
CYP2C9 36-Hydroxy Montelukast (1,2 diol)High rate; formation rate was 5.6-fold higher than in CYP2C8 in one study. nih.gov

Advanced Analytical Methodologies and Bioanalytical Applications of 21 S Hydroxy Montelukast D6

Development and Validation of Quantitative Analytical Methods for Montelukast (B128269) and its Metabolites

The development of robust quantitative methods is essential for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its sensitivity, selectivity, and reproducibility. nih.gov Validation of these methods is performed according to stringent guidelines from regulatory bodies like the FDA, ensuring reliability. nih.govnih.govcolab.ws

Application of 21(S)-Hydroxy Montelukast-d6 as an Internal Standard in LC-MS/MS Bioanalysis

Before analysis by LC-MS/MS, analytes must be extracted from complex biological matrices like plasma. The goal is to remove interfering substances, such as proteins and phospholipids, that can suppress the analyte signal in the mass spectrometer.

Common techniques for Montelukast and its metabolites include:

Protein Precipitation (PPT): This is a rapid and straightforward method where a solvent, typically acetonitrile (B52724) or methanol, is added to the plasma sample. nih.govnih.govaaai-asbai.org.br The solvent denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte and the internal standard, can be directly injected or further processed. nih.govaaai-asbai.org.br

Solid-Phase Extraction (SPE): This technique offers a more thorough cleanup than PPT and can be used to concentrate the analyte. jptcp.comresearchgate.net In this method, the plasma sample is passed through a cartridge containing a solid sorbent that retains the analyte and internal standard. Interfering components are washed away, and the analytes are then eluted with a small volume of a strong solvent. jptcp.comresearchgate.net For Montelukast, various SPE cartridges like Oasis HLB have been successfully used. jptcp.com

Table 1: Example Mass Spectrometric MRM Transitions for Montelukast and Montelukast-d6
CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Montelukast586.2568.2Positive nih.gov
Montelukast-d6592.3574.2Positive nih.gov
Montelukast586.1278.1Positive aaai-asbai.org.br
Montelukast-d6592.4278.1Positive aaai-asbai.org.br
Montelukast586.384422.200Positive dovepress.com
Montelukast-d6592.288427.300Positive dovepress.com
Table 2: Example Chromatographic Conditions for Montelukast Analysis
ColumnMobile Phase CompositionFlow Rate (mL/min)Run Time (min)Reference
YMC-pack pro C18 (50 x 4.6 mm, 3 µm)10mM ammonium (B1175870) formate (B1220265) (pH 4.0) : acetonitrile (20:80 v/v)0.85.0 nih.gov
Agilent, Zorbax Eclipse XDB, C18 (20 x 4.6 mm, 1.8 µm)Methanol : water + 23 mM formic acid (85:15 v/v)0.753.0 aaai-asbai.org.br
ZORBAX Eclipse XDB Phenyl (4.6 X 75 mm, 3.5µ)Acetonitrile : 5mM Ammonium acetate (B1210297) buffer (85:15 v/v)1.0~3.4 jptcp.com
ACE 5 CN (5 cm x 4.6 mm)Acetonitrile : 0.005 M ammonium acetate : formic acid (80:20:0.1 v/v/v)0.8~2.0 dovepress.com

High-Resolution Mass Spectrometry for Comprehensive Metabolite Identification and Structural Elucidation

Beyond simple quantification, a major challenge in drug development is the identification of all significant metabolites. High-resolution mass spectrometry (HRMS), particularly with instruments like the Orbitrap, is the premier tool for this purpose. nih.govthermofisher.com HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown compounds. researchgate.net

In these "metabolite hunting" studies, a drug is incubated with in vitro systems like human liver microsomes, and the resulting mixture is analyzed. nih.govthermofisher.com A labeled standard such as this compound can be instrumental in this process. By comparing the chromatograms of incubations with and without the labeled standard, analysts can confirm the identity of the 21-hydroxy metabolite peak. Furthermore, advanced data acquisition strategies can use the known mass of the deuterated standard to trigger MS/MS fragmentation scans for low-abundance metabolites that might otherwise be missed. thermofisher.com Studies on Montelukast have identified numerous metabolites, including the diastereomers of the 21-hydroxy benzylic alcohol (termed M5a and M5b), a sulfoxide (B87167), and a dicarboxylic acid, showcasing the complexity of its metabolic pathways. nih.gov

Impurity Profiling and Degradation Product Identification Using Labeled Standards

Pharmaceutical products must be tested for impurities and degradation products to ensure their safety and stability. pharmacologyjournal.in Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to identify potential degradants. nih.govjapsonline.comiosrjournals.org

LC-MS is a powerful tool for identifying the structures of these degradation products. nih.govjapsonline.com A labeled standard like this compound plays a crucial role here. Some degradation products can be structurally identical to metabolites (isobaric). For example, the sulfoxide of Montelukast is both a known metabolite and a major degradation product formed under oxidative stress. nih.govrroij.com By using a deuterated standard, an analyst can differentiate between a metabolic product already present in a sample and a newly formed degradant or impurity. The labeled standard provides a clear chromatographic and mass spectrometric anchor, allowing for the unambiguous identification and accurate quantification of impurities, which is essential for meeting regulatory requirements. rroij.comresearchgate.net

Role in Pre Clinical and Translational Research

Utilization of 21(S)-Hydroxy Montelukast-d6 for In Vitro Metabolism Studies

In vitro metabolism studies are fundamental to understanding how a drug candidate is processed in the body. These experiments typically use systems like human liver microsomes (HLMs), hepatocytes, or recombinant enzymes to simulate metabolic pathways. The identification and quantification of metabolites formed in these systems are key objectives.

21(S)-Hydroxy Montelukast (B128269) is a benzylic hydroxylated metabolite of Montelukast. nih.govnih.gov Its formation, along with other metabolites, is a crucial aspect of Montelukast's metabolic profile. To accurately measure the concentration of 21(S)-Hydroxy Montelukast produced in an in vitro assay, a reliable analytical method is required. This is where this compound becomes essential.

When analyzing samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is added to the sample at a known concentration. pharmaffiliates.com Because it is labeled with six deuterium (B1214612) atoms, it has a higher mass than the non-labeled metabolite. pharmaffiliates.com This mass difference allows the mass spectrometer to distinguish between the standard and the metabolite produced by the enzymatic reaction. However, its chemical and physical properties are nearly identical to the native metabolite, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation. nih.gov This co-elution and similar ionization behavior allow the d6-labeled standard to correct for any sample loss or variability (matrix effects) during the analytical process, leading to highly accurate quantification. nih.govnih.gov

Detailed research has identified several oxidative metabolites of Montelukast in in vitro systems. The use of a labeled standard like this compound is critical for obtaining the precise quantitative data shown in such studies.

Table 1: Example of Montelukast Metabolite Formation in Human Liver Microsomes (HLM) This interactive table summarizes typical findings from in vitro metabolism studies. The precise quantification of metabolites like 21(S)-OH Montelukast is critically dependent on the use of their corresponding stable isotope-labeled internal standards, such as this compound.

Metabolite Formation Rate (pmol/min/mg protein) Key Enzyme(s) Role of this compound
21(S)-Hydroxy Montelukast Variable CYP3A4 Serves as an internal standard for accurate quantification.
21(R)-Hydroxy Montelukast Variable CYP3A4, CYP3A5 Not applicable.
36-Hydroxy Montelukast Variable CYP2C8, CYP2C9 Not applicable.
25-Hydroxy Montelukast Variable CYP2C8, CYP2C9, CYP3A4 Not applicable.
Montelukast Sulfoxide (B87167) Variable CYP3A4 Not applicable.
Data is illustrative and compiled from findings reported in literature. nih.gov

Contribution to Understanding Drug-Metabolizing Enzyme Kinetics

A crucial step in pre-clinical drug development is characterizing the kinetics of the enzymes responsible for its metabolism. This involves determining key parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), which describe the affinity of the enzyme for the drug and the maximum rate of metabolism, respectively.

Studies have established that cytochrome P450 (CYP) enzymes are central to the phase I metabolism of Montelukast. mdpi.com Specifically, CYP3A4 has been identified as the primary enzyme responsible for the stereoselective 21-hydroxylation of Montelukast to form 21(S)-Hydroxy Montelukast. nih.gov To determine the kinetic parameters for this specific metabolic reaction, researchers incubate varying concentrations of Montelukast with recombinant CYP3A4 enzymes and measure the rate at which 21(S)-Hydroxy Montelukast is formed.

The accuracy of these kinetic calculations is entirely dependent on the precise measurement of the metabolite at each concentration point. By acting as an ideal internal standard in LC-MS/MS analyses, this compound ensures that the quantification of the enzymatically produced 21(S)-Hydroxy Montelukast is reliable and reproducible. This allows for the confident determination of the kinetic constants that define the interaction between Montelukast and drug-metabolizing enzymes like CYP3A4.

Table 2: Enzyme Kinetic Parameters for Montelukast Metabolism This interactive table provides examples of kinetic values for metabolic pathways of Montelukast. The determination of such values for the 21(S)-hydroxylation pathway is enabled by the precise quantification that this compound provides as an internal standard.

Metabolic Pathway Enzyme K_m (μM) V_max (pmol/min/pmol P450) Methodological Contribution of this compound
21(S)-Hydroxylation CYP3A4 Reported Reported Enables accurate quantification of the formed metabolite, which is essential for calculating K_m and V_max.
36-Hydroxylation CYP2C8 Reported Reported Not applicable.
25-Hydroxylation CYP2C8 Reported Reported Not applicable.
Values are based on published research findings. nih.gov The specific kinetic values can vary based on experimental conditions.

Application in Assessing Metabolic Stability of Montelukast and its Derivatives

Quantifying the appearance of key metabolites provides a direct measure of the parent drug's metabolic turnover. As 21(S)-Hydroxy Montelukast is a known metabolite, its rate of formation is an indicator of Montelukast's stability against metabolism by enzymes such as CYP3A4. nih.gov To accurately assess this, a robust bioanalytical method is required to measure the concentration of 21(S)-Hydroxy Montelukast formed over a specific time course.

The application of this compound as an internal standard is vital in these assays. It ensures that the measurements of the formed metabolite are accurate, allowing for a reliable assessment of the metabolic rate. This information helps researchers predict the in vivo clearance of Montelukast and understand how quickly it will be eliminated from the body. While deuteration of a parent drug can sometimes alter its own metabolic stability due to the kinetic isotope effect, the role of a deuterated metabolite standard like this compound is to ensure the analytical fidelity of the stability assessment for the non-labeled parent compound. juniperpublishers.combioscientia.de

Table 3: Illustrative Metabolic Stability Data for Montelukast This interactive table shows typical parameters used to define metabolic stability. The rate of metabolite formation, a key input for these calculations, is accurately measured using stable isotope-labeled standards like this compound.

In Vitro System Parameter Value Role of this compound in Determination
Human Liver Microsomes Half-Life (t½, min) Variable Accurate quantification of formed 21(S)-Hydroxy Montelukast helps establish the rate of metabolism used to calculate the half-life.
Human Liver Microsomes Intrinsic Clearance (CL_int, μL/min/mg) Variable The rate of metabolite formation is used to calculate intrinsic clearance, a direct measure of metabolic stability.
Data is illustrative. Actual values depend on specific experimental conditions.

Future Research Directions and Emerging Methodologies

Development of Novel Analytical Techniques for Enhanced Metabolite Detection and Quantification

The accurate detection and quantification of drug metabolites are fundamental to pharmacokinetic and pharmacodynamic studies. alwsci.com Historically, High-Performance Liquid Chromatography (HPLC) has been a standard technique. nih.govoup.com However, the drive for greater sensitivity, specificity, and efficiency has led to the development and refinement of more advanced analytical platforms.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is now considered the gold standard for metabolite analysis. alwsci.comfrontiersin.org This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the precise identification and quantification of metabolites, even at trace levels in complex biological matrices like plasma. alwsci.comnih.gov Further advancements, such as Ultra-High Performance Liquid Chromatography (UHPLC-MS), utilize smaller column particle sizes to increase separation efficiency and reduce analysis time. azolifesciences.com

For chiral compounds like the hydroxylated metabolites of Montelukast (B128269), which exist as distinct stereoisomers (R and S enantiomers), specialized techniques are required. Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for chiral separations. selvita.comchromatographyonline.com SFC uses supercritical carbon dioxide as a primary mobile phase, which has low viscosity and high diffusivity, enabling faster and more efficient separations than traditional methods. acs.orgnih.gov The ability to resolve enantiomers is critical, as different stereoisomers of a drug or metabolite can exhibit varied biological activities. chromatographyonline.com The integration of SFC with tandem mass spectrometry (SFC-MS/MS) provides a robust platform for the quantitative and stereoselective analysis of chiral metabolites. acs.orgresearchgate.net

Future developments in this area are expected to focus on further improving the sensitivity for low-abundance metabolites, expanding the coverage of detectable compounds in a single analysis, and automating data processing through machine learning algorithms to accelerate metabolite identification. researchgate.net

Advanced Isotopic Labeling Strategies for Complex Metabolite Tracing

Isotopic labeling is a cornerstone of modern drug metabolism research, enabling the precise tracking of a drug's journey through a biological system. musechem.com The compound 21(S)-Hydroxy Montelukast-d6 is an example of this strategy, where six hydrogen atoms have been replaced with their stable isotope, deuterium (B1214612) (d6). This labeled compound is chemically identical to its non-labeled counterpart but has a higher mass, allowing it to be distinguished and used as an internal standard for accurate quantification in LC-MS analyses.

Beyond its use in quantification, stable isotope labeling is a powerful tool for metabolic flux analysis (MFA), which measures the rates of metabolic reactions within a network. immune-system-research.comcreative-proteomics.com By introducing a substrate labeled with stable isotopes like carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N) into a biological system, researchers can trace the path of these isotopes as they are incorporated into downstream metabolites. immune-system-research.comnih.gov This provides dynamic information about pathway activity that cannot be obtained from measuring static metabolite concentrations alone. nih.gov

Advanced strategies in this field involve:

Late-stage functionalization: This involves incorporating isotopes into a drug molecule as late as possible in the synthesis process, which reduces timelines and costs. chemicalsknowledgehub.com

Multi-isotope labeling: Using a combination of isotopes (e.g., ¹³C and ¹⁵N) to trace the fates of different parts of a molecule simultaneously.

Positional labeling: Placing isotopes at specific atomic positions within a molecule to investigate specific bond-breaking and bond-forming reactions during metabolism.

These advanced techniques provide unparalleled insight into the metabolic wiring of cells and help researchers understand how genetic or environmental factors can alter drug metabolism pathways. springernature.com

Integration of Multi-Omics Approaches in Xenobiotic Metabolite Research

The study of xenobiotic metabolism is increasingly moving beyond the analysis of a single class of molecules. Multi-omics approaches integrate data from different biological layers—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive, systems-level understanding of a drug's effects. nih.govmdpi.com This integration is crucial for elucidating complex mechanisms of action and identifying potential drug targets or biomarkers. researchdeliver.comnih.gov

In the context of Montelukast metabolism, a multi-omics approach would involve:

Proteomics: The large-scale study of proteins. This allows for the identification and quantification of the specific enzymes responsible for metabolism, such as the Cytochrome P450 (CYP) isoenzymes (e.g., CYP2C8, CYP2C9, and CYP3A4) that are known to metabolize Montelukast. nih.govwikipedia.org Proteomics can reveal changes in the expression or activity of these enzymes in response to drug exposure. researchgate.net

Metabolomics: The comprehensive analysis of all small-molecule metabolites. This provides a direct readout of the metabolic state and can identify all metabolites of Montelukast, including 21(S)-Hydroxy Montelukast, and measure their relative concentrations. creative-proteomics.comnih.gov

Genomics/Transcriptomics: The study of genes and their expression as RNA. This can identify genetic variations (polymorphisms) in metabolic enzymes that may lead to differences in drug metabolism and response among individuals.

By integrating these datasets, researchers can link genetic predispositions to alterations in enzyme function (proteomics), and then to the resulting changes in metabolite profiles (metabolomics). nih.govfrontiersin.org This holistic view can explain inter-individual variability in drug response and is essential for advancing personalized medicine. researchdeliver.com

Exploring Non-Enzymatic Transformation Pathways of Montelukast in Various Research Systems

While the enzymatic metabolism of drugs is a primary focus, non-enzymatic transformation pathways can also significantly impact a drug's stability, efficacy, and impurity profile. These pathways involve chemical degradation that occurs without the action of an enzyme, often triggered by environmental factors such as light, heat, pH, or oxidative stress. nih.govnih.gov

Studies on Montelukast have revealed its susceptibility to several non-enzymatic degradation processes:

Photodegradation: When in solution and exposed to light, Montelukast can undergo isomerization to form its cis-isomer as a major photoproduct. nih.govresearchgate.net The rate of this degradation is dependent on the light source, with UV light causing more rapid degradation than daylight or artificial light. nih.govresearchgate.net

Oxidation: Montelukast is prone to oxidation, particularly at the sulfur atom in its structure. nih.gov In the presence of oxidizing agents (like hydrogen peroxide) or under conditions of accelerated stability testing (elevated temperature and humidity), Montelukast S-oxide can form as a major degradation product. nih.govresearchgate.net

Hydrolysis: The stability of Montelukast is also influenced by pH. It degrades rapidly in acidic solutions but shows high stability in alkaline (NaOH) solutions. nih.gov

Understanding these non-enzymatic pathways is critical for pharmaceutical development, influencing formulation design, packaging, and storage conditions to ensure the stability and quality of the final drug product. nih.gov Research in this area helps to establish the critical parameters that must be controlled during manufacturing and analysis. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Name This compound nih.gov
Synonym [R-[R,S-(E)]]-1-[[[1-[3-[2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxy-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid-d6 nih.gov
Molecular Formula C₃₅H₃₀D₆ClNO₄S nih.gov
Molecular Weight 608.22 nih.gov
Application Labeled metabolite of Montelukast, used as an internal standard in analytical research. nih.gov

| Appearance | Pale Yellow Solid | nih.gov |

Q & A

Basic Research Questions

Q. How can researchers differentiate 21(S)-Hydroxy Montelukast-d6 from its stereoisomer, 21(R)-Hydroxy Montelukast-d6, in pharmacokinetic studies?

  • Methodological Answer : Use chiral chromatography (e.g., chiral HPLC or UPLC) with a polysaccharide-based column to resolve enantiomers. Confirm stereochemical identity via nuclear magnetic resonance (NMR) spectroscopy, focusing on the hydroxyl group’s spatial configuration at the C21 position. Mass spectrometry (LC-MS/MS) with deuterium-specific transitions (e.g., m/z 592.4 → 278.1 for the deuterated form) further distinguishes isotopic labeling .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Optimize collision energy (e.g., 43 V) and declustering potential to enhance sensitivity. Use deuterated internal standards (e.g., Montelukast-d6) to correct for matrix effects. Validate the method per FDA guidelines, including linearity (1–500 ng/mL), precision (CV <15%), and recovery (>85%) .

Q. How is this compound synthesized, and what steps ensure isotopic purity?

  • Methodological Answer : Synthesize via deuterium exchange at the C21 position using deuterated reagents (e.g., D2O under acidic conditions). Purify via reversed-phase chromatography (C18 column) and verify isotopic purity (>98%) using high-resolution mass spectrometry (HRMS) and NMR. Monitor residual protium content to ensure minimal isotopic dilution .

Advanced Research Questions

Q. What experimental design considerations are critical for minimizing variability in deuterium labeling efficiency during metabolite synthesis?

  • Methodological Answer : Control reaction temperature (20–25°C) and pH (pH 3–5) to optimize deuterium incorporation. Use kinetic isotope effect (KIE) studies to assess reaction pathways. Validate labeling efficiency via tandem MS/MS fragmentation patterns and compare with theoretical isotopic abundance models .

Q. How can researchers resolve discrepancies in reported pharmacokinetic (PK) parameters of this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., interspecies differences, dosing regimens). Use physiologically based pharmacokinetic (PBPK) modeling to simulate metabolite distribution. Validate findings via cross-study harmonization of bioanalytical protocols (e.g., consistent internal standards, extraction methods) .

Q. What strategies address matrix effects when quantifying this compound in complex biological samples?

  • Methodological Answer : Implement post-column infusion to identify ion suppression/enhancement zones. Use matrix-matched calibration curves and stable isotope-labeled internal standards (SIL-IS) for normalization. Optimize sample preparation (e.g., solid-phase extraction with Oasis HLB cartridges) to reduce phospholipid interference .

Q. How do researchers validate the metabolic stability of this compound in hepatic microsomal assays?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Monitor degradation via LC-MS/MS at timed intervals (0–60 min). Calculate half-life (t1/2) using nonlinear regression. Compare intrinsic clearance (Clint) with non-deuterated analogs to assess isotopic effects on metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.